N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-5-26(6-2)16-10-11-17(14(3)12-16)23-20(27)18-13-28-21(24-18)25-19-9-7-8-15(4)22-19/h7-13H,5-6H2,1-4H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXBEYJDQUFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the aromatic and amine groups. Common reagents used in the synthesis include thioamides, halogenated aromatic compounds, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic rings, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the amine groups, affecting the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, to the aromatic rings.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Thiazole Carboxamide Family
The compound shares structural homology with several kinase inhibitors and bioactive thiazoles. Key analogues include:
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activities, particularly focusing on anticancer, antioxidant, and other pharmacological effects.
- Molecular Formula : C21H25N5OS
- Molecular Weight : 395.5 g/mol
- CAS Number : 1286714-91-7
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including compound 1. The compound's structure suggests it may interact effectively with various biological targets.
In Vitro Studies
In vitro assays have demonstrated that thiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, a related study indicated that compounds similar to compound 1 showed IC50 values ranging from 0.06 µM to 2.5 µM against various cancer types, including non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | NCI-H522 | 0.06 |
| Compound 1 | HT29 | 0.1 |
| Compound 1 | MCF7 | 2.5 |
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of cellular signaling pathways involved in proliferation and survival .
Antioxidant Activity
Thiazole derivatives have also been recognized for their antioxidant properties. Compound 1 has been reported to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress-related damage. This property is particularly valuable in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment resistance .
Other Biological Activities
Beyond anticancer and antioxidant effects, thiazole derivatives exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some thiazole compounds have demonstrated significant antimicrobial effects against various pathogens, suggesting potential use in treating infections .
- Analgesic and Anti-inflammatory Properties : Certain derivatives show promise as analgesics and anti-inflammatory agents, which could complement cancer therapy by managing pain and inflammation associated with tumors .
Case Studies
Several case studies have illustrated the efficacy of thiazole-based compounds:
- Study on HepG2 Cells : A study evaluated the cytotoxic effects of thiazole derivatives on HepG2 liver carcinoma cells, revealing that modifications to the thiazole ring significantly enhanced activity against this cell line.
- Combination Therapy : Research has indicated that combining thiazole derivatives with established chemotherapeutics can enhance overall efficacy and reduce drug resistance in various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
